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Cat. No.: B1372759 Get Quote

Abstract
This application note provides a comprehensive guide to the analytical methods for the

characterization of 4-Amino-1-Cbz-azepane (benzyl (4-aminoazepan-1-yl)methanone), a key

intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for

researchers, scientists, and drug development professionals to ensure the identity, purity, and

quality of this critical building block. This document outlines detailed procedures for Nuclear

Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC),

Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental

Analysis (EA), complete with field-proven insights and the scientific rationale behind the

experimental choices.

Introduction
4-Amino-1-Cbz-azepane is a seven-membered heterocyclic compound featuring a primary

amine and a carbobenzyloxy (Cbz) protected secondary amine within an azepane ring

structure. This molecule serves as a versatile scaffold in the synthesis of various biologically

active compounds. Given its role as a crucial intermediate, rigorous analytical characterization

is imperative to ensure the integrity of the final active pharmaceutical ingredient (API). The

presence of impurities, stereoisomers, or degradation products can significantly impact the

safety and efficacy of the drug product.

This guide provides a multi-faceted analytical approach to confirm the structural identity and

assess the purity of 4-Amino-1-Cbz-azepane, thereby establishing a robust quality control
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framework. Each method is presented with a detailed, step-by-step protocol and an explanation

of the underlying principles, ensuring that the described procedures are self-validating and

scientifically sound.

Chemical Structure and Properties
A foundational understanding of the molecule's structure is critical for interpreting analytical

data.

Molecular Formula: C₁₄H₂₀N₂O₂[1][2]

Molecular Weight: 248.32 g/mol [1][2]

CAS Number: 885966-14-3[3][4][5]

DOT Script for Chemical Structure:

Caption: Chemical structure of 4-Amino-1-Cbz-azepane.

Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C

NMR are essential for confirming the connectivity of the atoms in 4-Amino-1-Cbz-azepane.

Expertise & Experience: The choice of a suitable deuterated solvent is critical for obtaining

high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for Cbz-

protected amines due to its excellent solubilizing properties. However, for observing

exchangeable protons like those of the primary amine, deuterated dimethyl sulfoxide (DMSO-

d₆) can be advantageous. The concentration of the sample should be optimized to ensure good

signal-to-noise without causing issues with line broadening.

Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-1-Cbz-azepane and dissolve it

in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.[6][7]

Instrument Setup:
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Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure

adequate signal dispersion.

Shim the instrument to obtain a sharp and symmetrical solvent peak.

Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or

DMSO at 2.50 ppm).[8]

Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at

39.52 ppm).[8]

Data Acquisition:

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH,

CH₂, CH₃).

The following table summarizes the anticipated chemical shifts for 4-Amino-1-Cbz-azepane,

based on the analysis of structurally similar compounds.[9][10]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Cbz - Phenyl ~7.35 (m, 5H) ~127-137

Cbz - CH₂ ~5.10 (s, 2H) ~67

Cbz - C=O - ~156

Azepane - CH₂ (adjacent to N-

Cbz)
~3.4-3.6 (m, 4H) ~48-50

Azepane - CH (adjacent to

NH₂)
~2.8-3.0 (m, 1H) ~50-52

Azepane - CH₂ ~1.5-2.0 (m, 6H) ~25-38

NH₂ ~1.5-2.5 (br s, 2H) -
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Note: Chemical shifts are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
HPLC is a crucial technique for determining the purity of 4-Amino-1-Cbz-azepane and for

identifying and quantifying any related impurities. A stability-indicating method is essential to

ensure that the analytical procedure can resolve the main compound from its potential

degradation products.

Expertise & Experience: The development of a robust HPLC method requires careful selection

of the stationary phase, mobile phase, and detection wavelength. A reversed-phase C18

column is a versatile starting point for compounds of this polarity. The mobile phase, typically a

mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be

optimized to achieve good peak shape and resolution. UV detection is suitable due to the

presence of the phenyl group in the Cbz moiety.

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18

reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

UV Detection: 254 nm

Gradient Elution:
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Time (min) %A %B

0 90 10

20 10 90

25 10 90

26 90 10

| 30 | 90 | 10 |

Sample Preparation: Prepare a stock solution of 4-Amino-1-Cbz-azepane in the mobile

phase (initial conditions) at a concentration of approximately 1 mg/mL. Further dilute as

needed for analysis.

Data Analysis: The purity of the sample is determined by calculating the area percentage of

the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass

spectrometry, providing a powerful tool for confirming the molecular weight of 4-Amino-1-Cbz-
azepane and identifying potential impurities.

Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this

molecule, typically in positive ion mode, which will generate the protonated molecular ion

[M+H]⁺. The MS parameters, such as capillary voltage and source temperature, should be

optimized to maximize the signal of the ion of interest.

LC System: Utilize the same HPLC conditions as described in section 3.2.1.

MS System:

Ionization Mode: Electrospray Ionization (ESI), Positive

Mass Range: m/z 100-500
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Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Data Analysis:

Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 249.16. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

DOT Script for Analytical Workflow:

Sample Preparation
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Caption: Integrated analytical workflow for 4-Amino-1-Cbz-azepane.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.

Expertise & Experience: The sample can be prepared as a KBr pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and

minimal sample preparation.[11][12] The spectrum will show characteristic absorption bands

corresponding to the vibrations of specific bonds within the molecule.

Sample Preparation: Place a small amount of the solid 4-Amino-1-Cbz-azepane sample

directly onto the ATR crystal.[11][13]

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample

spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch (primary amine) 3400-3250 (two bands)

C-H Stretch (aromatic) 3100-3000

C-H Stretch (aliphatic) 3000-2850

C=O Stretch (carbamate) ~1690

C=C Stretch (aromatic) ~1600, ~1450

C-N Stretch 1350-1000

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in

the compound, which is used to confirm the empirical and molecular formula.

Expertise & Experience: This technique relies on the complete combustion of the sample. The

resulting gases (CO₂, H₂O, and N₂) are then quantitatively measured. It is crucial that the

sample is pure and dry to obtain accurate results.
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Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 4-Amino-1-Cbz-
azepane sample into a tin capsule.

Instrumentation: Use a CHN elemental analyzer. The instrument should be calibrated with a

known standard (e.g., acetanilide).

Analysis: The sample is combusted at a high temperature (typically >900 °C) in a stream of

oxygen. The resulting gases are separated and detected.[14][15]

Data Analysis: The instrument software calculates the percentage of C, H, and N.

Element Theoretical % Experimental %

Carbon (C) 67.71 ± 0.4% of theoretical

Hydrogen (H) 8.12 ± 0.4% of theoretical

Nitrogen (N) 11.28 ± 0.4% of theoretical

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 4-Amino-1-Cbz-azepane. The combination of NMR, HPLC,

LC-MS, FTIR, and elemental analysis ensures the unambiguous confirmation of its structure,

purity, and elemental composition. Adherence to these protocols will enable researchers and

drug development professionals to maintain high standards of quality control for this vital

pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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